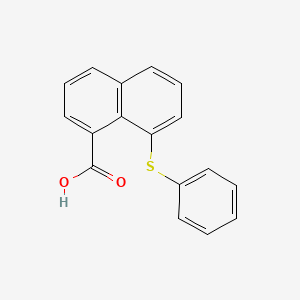![molecular formula C12H16OSi B14607520 Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane CAS No. 59612-41-8](/img/structure/B14607520.png)
Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane is an organosilicon compound that features a benzyl group, a dimethylsilyl group, and a prop-2-yn-1-yloxy group This compound is of interest due to its unique chemical structure, which combines the properties of silicon-based compounds with those of organic molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base, followed by the addition of propargyl alcohol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating its incorporation into different molecular frameworks. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, making the compound versatile for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Similar in having a silicon-alkyne bond but lacks the benzyl group.
Benzyltrimethylsilane: Contains a benzyl group and a trimethylsilyl group but lacks the prop-2-yn-1-yloxy group.
Dimethylsilylacetylene: Similar in having a silicon-alkyne bond but lacks the benzyl group.
Uniqueness
Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane is unique due to its combination of a benzyl group, a dimethylsilyl group, and a prop-2-yn-1-yloxy group. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
59612-41-8 |
|---|---|
Molekularformel |
C12H16OSi |
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
benzyl-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C12H16OSi/c1-4-10-13-14(2,3)11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
InChI-Schlüssel |
LSVCAMZLAUVUIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC1=CC=CC=C1)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


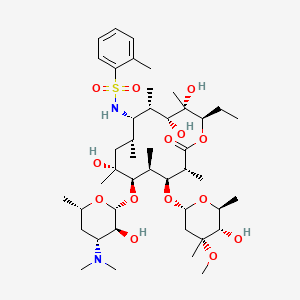
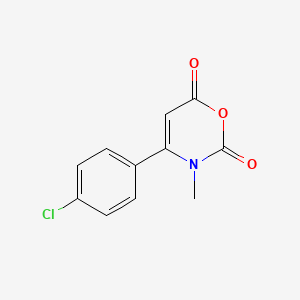
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)
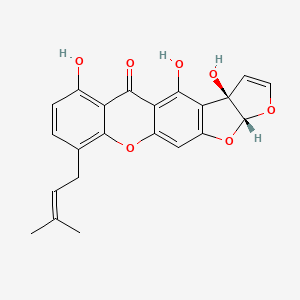
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

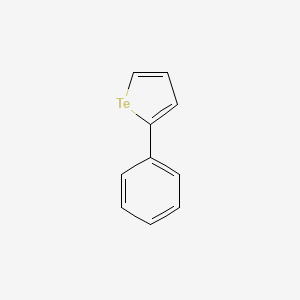
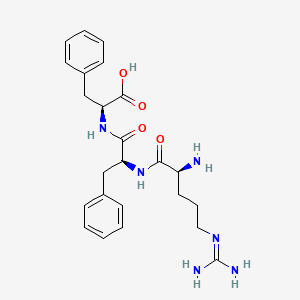
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
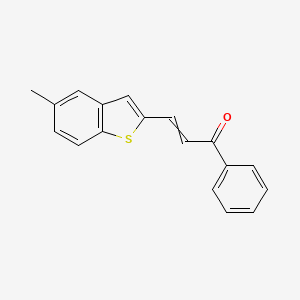
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)

